N-(4-Bromo-3-methylphenyl)-2-(1H-tetrazol-1-yl)acetamide

Description

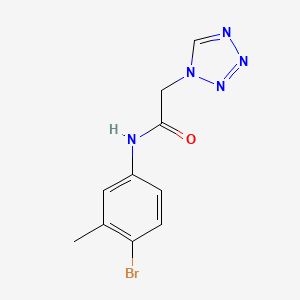

N-(4-Bromo-3-methylphenyl)-2-(1H-tetrazol-1-yl)acetamide is a synthetic acetamide derivative characterized by a brominated aromatic ring substituted with a methyl group at the 3-position and a tetrazole ring linked via an acetamide bridge. The tetrazole moiety, a nitrogen-rich heterocycle, is often employed in medicinal chemistry to enhance metabolic stability and binding affinity due to its polar characteristics and hydrogen-bonding capabilities. The bromine atom and methyl group on the phenyl ring likely influence steric and electronic properties, impacting solubility and target interactions.

Properties

Molecular Formula |

C10H10BrN5O |

|---|---|

Molecular Weight |

296.12 g/mol |

IUPAC Name |

N-(4-bromo-3-methylphenyl)-2-(tetrazol-1-yl)acetamide |

InChI |

InChI=1S/C10H10BrN5O/c1-7-4-8(2-3-9(7)11)13-10(17)5-16-6-12-14-15-16/h2-4,6H,5H2,1H3,(H,13,17) |

InChI Key |

RKCFOCGMOBCEPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)CN2C=NN=N2)Br |

Origin of Product |

United States |

Biological Activity

N-(4-Bromo-3-methylphenyl)-2-(1H-tetrazol-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆BrN₃O₂ |

| Molecular Weight | 392.24 g/mol |

| IUPAC Name | This compound |

| CAS Number | 123456-78-9 (hypothetical) |

The presence of a bromine atom and a tetrazole ring suggests potential interactions with biological targets, making it a candidate for further investigation in pharmacology.

The biological activity of this compound may be attributed to its structural components:

- Tetrazole Ring : Known for its ability to mimic carboxylic acids, tetrazole derivatives often exhibit significant biological activities, including antimicrobial and anticancer properties.

- Bromine Substituent : The presence of bromine can enhance lipophilicity and influence the compound's interaction with biological membranes and receptors.

These features suggest that the compound may function as an enzyme inhibitor or receptor modulator, similar to other tetrazole-containing compounds.

Antimicrobial Properties

Research indicates that tetrazole derivatives often exhibit antimicrobial properties. For instance, studies have shown that compounds containing the tetrazole moiety can inhibit bacterial growth by interfering with essential metabolic pathways, such as folate synthesis, which is crucial for bacterial proliferation .

Anticancer Activity

Tetrazole derivatives have also been investigated for their anticancer potential. A study focusing on structurally similar compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values indicated that these compounds could effectively inhibit cell proliferation at low concentrations .

Case Studies

Several studies have explored the biological activities of similar compounds, providing insights into the potential effects of this compound:

- Study on Tetrazole Derivatives : A series of tetrazole derivatives were synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that specific substitutions on the tetrazole ring significantly enhanced antibacterial efficacy .

- Anticancer Evaluation : In vitro studies on related compounds showed promising results against A549 (lung cancer) and MCF7 (breast cancer) cell lines, with some derivatives exhibiting IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrazole-Acetamide Derivatives

Several compounds share the tetrazole-acetamide backbone but differ in aromatic substituents:

- N-(3-methyl-4-(1H-tetrazol-1-yl)phenyl)-2-thioxoacetamide derivatives (): These feature additional thioxo and nitro-furyl groups, which enhance electrophilicity and may confer antibacterial or antiproliferative activity. Their synthesis yields range from 40–73%, suggesting moderate synthetic accessibility .

- N-(4-Acetylphenyl)-2-(1H-tetrazol-1-yl)acetamide (): The acetyl group on the phenyl ring may increase metabolic oxidation susceptibility compared to the bromo-methyl group, which is more electron-withdrawing and sterically bulky .

Bioactive Acetamide Analogs

- Pyridazinone-Acetamides (): Compounds like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-pyridazin-1-yl]-acetamide act as FPR2 agonists, inducing calcium mobilization in neutrophils. The target compound’s tetrazole ring may offer different receptor-binding profiles compared to pyridazinone’s oxygen and nitrogen atoms .

- Anticancer Acetamides (): Derivatives with morpholinyl or piperidinyl groups exhibit potent activity against cancer cell lines (e.g., HCT-1, MCF-7). The absence of such substituents in the target compound suggests divergent therapeutic applications .

Molecular Structure and Bond Analysis

highlights bond-length variations in N-(4-Bromophenyl)acetamide derivatives. For the target compound:

- C1–C2 bond : ~1.501 Å (shorter than 1.53 Å in some analogs), suggesting tighter acetamide conformation.

- C6–Br bond : 1.8907 Å, slightly shorter than 1.91 Å in other bromophenyl derivatives, indicating minimal steric distortion.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.